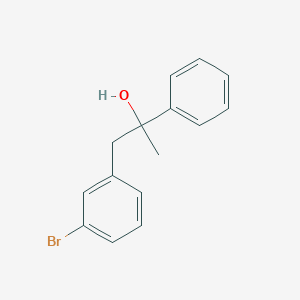
1-(3-bromophenyl)-2-phenylpropan-2-ol
Übersicht
Beschreibung
“1-(3-bromophenyl)-2-phenylpropan-2-ol” is a chemical compound. It is also known as Ethanone, 1-(3-bromophenyl)- . It is a derivative of phenethyl alcohol . The molecular formula of this compound is C8H7BrO .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT). DFT can be used to calculate the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and depend on various factors. A general approach to understand the reactions of similar compounds involves studying the reactions of aldehydes and terminal alkynes leading to chalcones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight is 199.045 . More detailed properties like melting point, boiling point, and density could not be found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Alcohols
1-(3-bromophenyl)-2-phenylpropan-2-ol is used in the synthesis of tertiary amino alcohols. For instance, reactions with Grignard compounds yield a broad series of tertiary amino alcohols, which can be considered as analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Antimicrobial Applications
Some derivatives of this compound, like 3-phenylpropan-1-ol, have shown inhibitory action against Pseudomonas aeruginosa. This suggests potential use as preservatives for oral suspensions and mixtures (Richards & McBride, 1973).
Synthesis and Separation of Diastereoisomers
Diastereoisomeric 1-aryl-3-piperidino(morpholino)-2-phenylpropan-1-ols, closely related to this compound, have been synthesized and separated into erythro and threo isomers. This process involves reduction and fractional crystallization (Gevorgyan, Gasparyan, Agababyan, & Panosyan, 2009).
Gas-Phase Elimination Kinetics Study
The compound has been studied for its gas-phase elimination kinetics. Such studies help understand the reaction mechanisms and can aid in the design of new chemical processes (Chuchani & Martín, 1990).
Organic Synthesis and Catalysis
In organic synthesis, derivatives of this compound are used in reactions like dehydrogenation, hydrogenolysis, and hydrogenation. These processes are essential in the synthesis of various organic compounds (Chin, Shin, & Kim, 1988).
Photolysis Studies
Studies involving photolysis of alkyl radicals containing this compound help in understanding the behavior of organic molecules under light exposure. This has implications in photochemistry and the development of light-sensitive materials (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).
Safety and Hazards
Zukünftige Richtungen
Future research on “1-(3-bromophenyl)-2-phenylpropan-2-ol” and similar compounds could focus on their potential applications in medicine and other fields. For instance, tetrahydroisoquinolines have been widely investigated for the treatment of arrhythmias . Further studies on the absorption and metabolism of these compounds could provide valuable insights .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOVDJLZXAOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


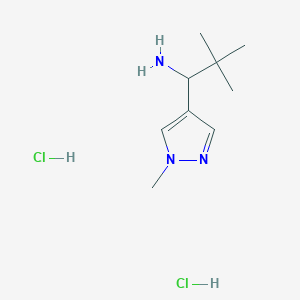

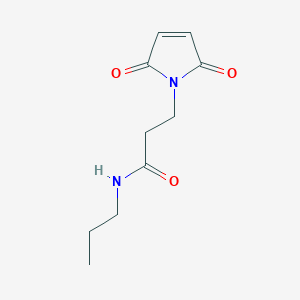

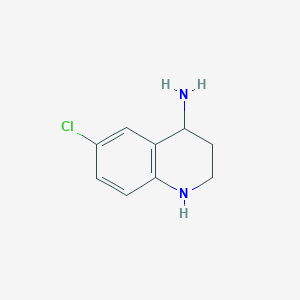
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)
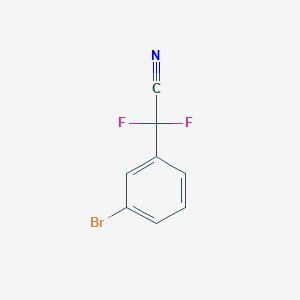
![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)
![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)
![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)
![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)
